molecular formula C7H18SeSn B12567222 Methylselanyl--triethylstannyl (1/1)

Methylselanyl--triethylstannyl (1/1)

Cat. No.: B12567222
M. Wt: 299.90 g/mol
InChI Key: VOIZJCZJRJIDEI-UHFFFAOYSA-N
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Description

Methylselanyl--triethylstannyl (1/1) is an organometallic compound with the chemical formula C7H18SeSn, as identified in the PubChem database . This compound features both selenium and tin atoms within its molecular structure, a characteristic that typically classifies it as an organoselenium and organotin species. Compounds of this nature are of significant interest in advanced chemical research, particularly in the fields of organic synthesis and materials science. They often serve as key precursors or intermediates in metal-catalyzed cross-coupling reactions, Stille-type reactions, and in the development of novel molecular frameworks. The presence of the methylselanyl group also suggests potential utility in studies exploring selenium incorporation into organic molecules, which is a relevant area in medicinal chemistry and biochemistry. This product is strictly for professional laboratory research and development purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C7H18SeSn

Molecular Weight

299.90 g/mol

InChI

InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3;

InChI Key

VOIZJCZJRJIDEI-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)CC.C[Se]

Origin of Product

United States

Ii. Strategic Synthetic Methodologies for Methylselanyl Triethylstannyl 1/1

Precursor Synthesis and Selection

The quality and reactivity of the organoselenium and organotin building blocks are paramount to the successful synthesis of the final product.

The primary organoselenium precursor required is a source of the methylselenide anion (CH₃Se⁻) or its protonated form, methylselenol (CH₃SeH). These reagents are known for their high nucleophilicity but also for their sensitivity to air and unpleasant odors. wikipedia.org

Several reliable methods exist for their preparation:

From Elemental Selenium: A common laboratory-scale method involves the reaction of elemental selenium powder with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to produce methylselenol. orgsyn.org Alternatively, reacting elemental selenium with a reducing agent like sodium borohydride (B1222165) in the presence of methyl iodide can generate dimethyl diselenide ((CH₃)₂Se₂), which can then be reduced in situ to form the methylselenide nucleophile.

Mechanochemical Methods: Modern approaches include the mechanochemical synthesis, where magnesium metal, elemental selenium, and an organic halide (like methyl iodide) are combined under liquid-assisted grinding conditions. This process generates a magnesium-based selenium nucleophile in situ, avoiding the need for pre-activated selenium reagents. nih.gov

From Diselenides: Dimethyl diselenide can serve as a stable, less volatile precursor. It can be cleaved with a reducing agent (e.g., sodium borohydride) or a strong nucleophile (e.g., an organolithium reagent) to generate the active methylselenide anion just before its use in the subsequent reaction.

Table 1: Synthesis Methods for Key Organoselenium Precursors

PrecursorSynthetic MethodReactantsGeneral Principle
Methylselenol (CH₃SeH)Grignard ReactionCH₃MgBr + SeNucleophilic attack of Grignard reagent on elemental selenium, followed by hydrolysis. orgsyn.org
Sodium Methylselenide (CH₃SeNa)Reduction of Diselenide(CH₃)₂Se₂ + NaBH₄Reductive cleavage of the Se-Se bond to form two equivalents of the selenide (B1212193) anion.
Magnesium-based SelenideMechanochemical SynthesisCH₃I + Mg + SeIn-situ formation of a selenium nucleophile via mechanical stimulation. nih.gov

The required organotin precursor is an electrophilic triethyltin (B1234975) moiety, most commonly triethyltin chloride ((C₂H₅)₃SnCl). Organotin compounds, or stannanes, are widely used synthons in organometallic chemistry. sigmaaldrich.com

The synthesis of triethyltin chloride typically involves a two-step process:

Grignard Reaction: The initial step is the exhaustive alkylation of a tin tetrahalide, such as tin tetrachloride (SnCl₄), using an excess of a Grignard reagent. The reaction with ethylmagnesium bromide produces tetraethyltin. wikipedia.org

4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr

Kocheshkov Redistribution: The resulting tetraethyltin, a symmetrical tetraorganotin compound, is then reacted with tin tetrachloride in a specific stoichiometric ratio. This redistribution (or comproportionation) reaction allows for the controlled transfer of ethyl groups, yielding the desired triorganotin halide. wikipedia.org

3 (CH₃CH₂)₄Sn + SnCl₄ → 4 (CH₃CH₂)₃SnCl

Table 2: Synthesis Route for Triethyltin Chloride Precursor

StepReaction NameDescriptionChemical Equation
1Grignard AlkylationFormation of a symmetrical tetraorganotin compound from a tin tetrahalide.4 EtMgBr + SnCl₄ → Et₄Sn + 4 MgClBr
2Kocheshkov RedistributionReaction of the tetraorganotin with tin tetrachloride to form the triorganotin chloride. wikipedia.org3 Et₄Sn + SnCl₄ → 4 Et₃SnCl

Direct Synthesis Routes for Methylselanyl--triethylstannyl (1/1)

With the requisite precursors in hand, the formation of the C-Se-Sn linkage can be accomplished through several established organometallic coupling strategies.

Salt metathesis, or double displacement, is the most direct and widely cited method for synthesizing compounds of this class. The reaction involves the coupling of an alkali metal salt of the organoselenium nucleophile with the organotin halide.

The general reaction is as follows: (C₂H₅)₃SnCl + CH₃SeM → (C₂H₅)₃SnSeCH₃ + MCl (where M = Li, Na)

This reaction is driven by the formation of a stable inorganic salt (e.g., LiCl or NaCl), which often precipitates from the reaction mixture, driving the equilibrium forward. A variation of this method involves the in-situ deprotonation of methylselenol (CH₃SeH) using a non-nucleophilic base like triethylamine, followed by the addition of triethyltin chloride.

Table 3: Metathetical Synthesis of Methylselanyl--triethylstannyl (1/1)

Selenium ReagentTin ReagentSolventKey Feature
Lithium Methylselenide (CH₃SeLi)Triethyltin ChlorideAnhydrous Diethyl Ether or THFFormation of LiCl precipitate.
Sodium Methylselenide (CH₃SeNa)Triethyltin ChlorideAnhydrous THFFormation of NaCl precipitate.
Methylselenol (CH₃SeH) + Et₃NTriethyltin ChlorideAnhydrous Diethyl EtherIn-situ generation of nucleophile; triethylammonium (B8662869) chloride byproduct. vulcanchem.com

Transmetallation offers an alternative synthetic route. This process involves the transfer of an organic group from one metal to another, typically driven by the relative electronegativities of the metals and the formation of a more stable bond.

A plausible, though less documented, approach for this specific compound would be the reaction of a triethyltin halide with a silyl (B83357) selenide, such as methylselanyl-trimethylsilane ((CH₃)₃SiSeCH₃). The driving force for this reaction is the high affinity of silicon for halides, leading to the formation of the very stable trimethylsilyl (B98337) chloride bond.

Proposed Reaction: (C₂H₅)₃SnCl + (CH₃)₃SiSeCH₃ → (C₂H₅)₃SnSeCH₃ + (CH₃)₃SiCl

This method can be advantageous as silyl selenides are often more stable and easier to handle than their alkali metal counterparts. Redox transmetallation is another powerful technique in organometallic synthesis, though it is more commonly employed for accessing different oxidation states and may be less direct for this particular transformation. rsc.org

Optimization of Reaction Conditions and Yield

Maximizing the yield and purity of Methylselanyl--triethylstannyl (1/1) requires careful control over several reaction parameters. The empirical process of optimizing reaction conditions is crucial to avoid time-consuming and expensive experiments. nih.govchemrxiv.org

Key factors for optimization include:

Atmosphere: Organoselenium and organotin reagents can be sensitive to oxygen and moisture. Performing the synthesis under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidative side reactions and hydrolysis of the reagents. nih.goveiu.edu

Solvent: Anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically required. The choice of solvent can affect reactant solubility and the rate of metathesis. eiu.edu

Temperature: Many organometallic reactions are conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of strong nucleophiles and prevent side reactions. The reaction may then be allowed to warm to room temperature to ensure completion.

Purity of Reagents: The use of pure, dry precursors is essential. Impurities can lead to lower yields and complicate the purification of the final product.

Stoichiometry and Addition Order: The precise molar ratio of the nucleophile to the electrophile must be controlled. Typically, the selenium nucleophile is generated first, followed by the slow, dropwise addition of the triethyltin chloride solution to maintain control over the reaction exotherm and minimize the formation of byproducts.

Table 4: Summary of Parameters for Reaction Optimization

ParameterCondition/ConsiderationRationale
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and hydrolysis of sensitive reagents. nih.gov
SolventAnhydrous Ether (Diethyl Ether, THF)Ensures reagent stability and facilitates salt precipitation in metathesis. vulcanchem.com
TemperatureLow initial temperature (-78 °C to 0 °C), then warmingControls reaction rate and minimizes side reactions.
Reaction TimeMonitored (e.g., by TLC, NMR)Ensures the reaction proceeds to completion without unnecessary heating that could cause decomposition. researchgate.net
Reagent AdditionSlow, dropwise addition of electrophile to nucleophileMaintains control over the reaction and improves selectivity.

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in the synthesis of Methylselanyl--triethylstannyl (1/1) as it influences the solubility of reactants, the rate of reaction, and the stability of intermediates. The reaction is a nucleophilic substitution at the tin center, and the solvent's polarity plays a significant role.

Polar aprotic solvents are generally preferred for this type of synthesis. Solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane (B109758) (DCM) are excellent choices as they can effectively dissolve both the organotin halide and the methylselenolate salt to a sufficient extent, facilitating a homogenous reaction mixture. The absence of acidic protons in these solvents prevents the undesired protonation of the highly nucleophilic methylselenolate anion.

The use of polar protic solvents, like water or alcohols, is generally avoided. libretexts.orgyoutube.com These solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing down the rate of the desired SN2-type reaction. libretexts.orgyoutube.com Furthermore, the presence of acidic protons can lead to the formation of methaneselenol (B1239778) (CH₃SeH), which is a volatile and toxic gas, and can also participate in side reactions.

A mixed solvent system, such as THF-toluene, can also be employed to achieve a higher reaction temperature if required, as toluene (B28343) has a higher boiling point than THF. arkat-usa.org This can be beneficial in driving the reaction to completion. arkat-usa.org

Table 1: Influence of Solvent on the Synthesis of Triorganotin Selenides

SolventTypeBoiling Point (°C)Expected Efficacy for (C₂H₅)₃SnSeCH₃ SynthesisRationale
Tetrahydrofuran (THF)Polar Aprotic66HighGood solubility for reactants, non-protic nature preserves nucleophilicity.
Diethyl EtherPolar Aprotic34.6Moderate to HighSimilar to THF but lower boiling point may require longer reaction times.
Dichloromethane (DCM)Polar Aprotic39.6Moderate to HighGood solvent for many organometallic compounds, but its higher density can complicate separations.
TolueneNonpolar111ModerateCan be used to increase reaction temperature, but may have lower solubility for the selenolate salt. arkat-usa.org
EthanolPolar Protic78LowSolvation of the nucleophile reduces reactivity; potential for side reactions. libretexts.orgyoutube.com
WaterPolar Protic100Very LowStrong solvation of the nucleophile and potential for hydrolysis of the organotin halide. libretexts.orgyoutube.com

This table presents expected outcomes based on general principles of solvent effects in nucleophilic substitution reactions.

Temperature and Stoichiometric Control in Synthesis

Precise control over temperature and stoichiometry is paramount for maximizing the yield and purity of Methylselanyl--triethylstannyl (1/1) while minimizing the formation of byproducts.

Temperature Control: The reaction is typically conducted at moderate temperatures. The initial formation of sodium methylselenolate from dimethyl diselenide and sodium borohydride is an exothermic process and is often carried out at a reduced temperature, typically between 0 °C and room temperature, to control the reaction rate and ensure safety. The subsequent reaction of the selenolate with triethyltin chloride is generally performed at room temperature or with gentle heating. Refluxing the reaction mixture, for instance in THF at around 66 °C, can increase the reaction rate and ensure completion. arkat-usa.org However, excessively high temperatures should be avoided as they can promote decomposition of the product or lead to side reactions, such as the redistribution reactions common in organotin chemistry. researchgate.net

Stoichiometric Control: A precise 1:1 stoichiometric ratio of the triethyltin halide to the methylselenolate is theoretically required for the reaction. However, in practice, a slight excess of one of the reagents may be used to drive the reaction to completion. For instance, using a small excess (e.g., 1.05 to 1.1 equivalents) of the more volatile or easily separable reactant can be advantageous. In the case of preparing the methylselenolate in situ, ensuring the complete reduction of dimethyl diselenide is crucial. A slight excess of the reducing agent (sodium borohydride) is often employed. It is also critical to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis to prevent oxidation of the sensitive selenolate intermediate. arkat-usa.org

Table 2: Effect of Stoichiometry and Temperature on Synthesis

ParameterConditionExpected OutcomeRationale
Stoichiometry
(C₂H₅)₃SnCl : CH₃SeNa1 : 1High yield of desired product.Ideal stoichiometric ratio for the reaction.
1 : >1Potential for unreacted selenolate, complicating purification.May be used to ensure complete consumption of the organotin halide.
>1 : 1Presence of unreacted triethyltin halide in the product mixture.Generally avoided unless the halide is easily removed.
Temperature
0 °C to Room TempFormation of CH₃SeNaControlled reaction, minimizes side reactions.Exothermic reaction requires careful temperature management.
Room Temp to RefluxReaction with (C₂H₅)₃SnClEfficient formation of the Sn-Se bond.Provides sufficient energy to overcome the activation barrier without promoting decomposition. arkat-usa.org
> Reflux TempPotential for product decomposition and side reactions.Organotin compounds can undergo redistribution at elevated temperatures. researchgate.net

This table provides a general guide based on typical synthetic procedures for related organometallic compounds.

Isolation and Purification Techniques

Following the synthesis, a systematic approach to isolation and purification is necessary to obtain Methylselanyl--triethylstannyl (1/1) in high purity. The choice of method depends on the physical properties of the target compound and the nature of the impurities present.

Chromatographic Separations

Chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts.

Column Chromatography: Gravity column chromatography or flash chromatography using silica (B1680970) gel is a common method for the purification of organotin compounds. A nonpolar eluent system is typically employed. A gradient elution starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or diethyl ether allows for the separation of compounds with different polarities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC can be utilized. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. The addition of a small amount of a chelating agent like tropolone (B20159) to the mobile phase can sometimes improve the peak shape and resolution for organotin compounds.

Table 3: Chromatographic Purification Parameters for Organotin Compounds

TechniqueStationary PhaseMobile Phase System (Example)Principle of Separation
Column Chromatography Silica GelHexane/Ethyl Acetate (gradient)Adsorption
HPLC C18 (Reversed-Phase)Acetonitrile/Water (gradient)Partitioning

This table outlines common chromatographic conditions used for the purification of organotin compounds and can be adapted for Methylselanyl--triethylstannyl (1/1).

Recrystallization and Distillation Protocols

Recrystallization: If Methylselanyl--triethylstannyl (1/1) is a solid at room temperature, recrystallization is an effective method for purification. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures. A common approach is to use a solvent pair, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). For organotin compounds, mixtures of a nonpolar solvent like hexane or pentane (B18724) with a slightly more polar solvent like diethyl ether or acetone (B3395972) can be effective. rochester.eduyoutube.com The impure solid is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until turbidity persists. Upon slow cooling, pure crystals of the product should form.

Table 4: Common Solvent Systems for Recrystallization of Organometallic Compounds

Solvent SystemTypeSuitability
Hexane/Diethyl EtherNonpolar/Polar AproticPotentially suitable for nonpolar to moderately polar compounds. rochester.edu
Pentane/AcetoneNonpolar/Polar AproticCan be effective for a range of polarities. youtube.com
Ethanol/WaterPolar ProticGenerally suitable for more polar compounds. youtube.com

This table provides examples of solvent systems that could be tested for the recrystallization of Methylselanyl--triethylstannyl (1/1).

Distillation: If Methylselanyl--triethylstannyl (1/1) is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be an excellent purification method. libretexts.org This technique allows the compound to boil at a lower temperature, thus preventing thermal decomposition that might occur at its atmospheric boiling point. The effectiveness of distillation depends on a significant difference in boiling points between the product and any impurities. libretexts.org

Iii. Advanced Spectroscopic and Structural Elucidation of Methylselanyl Triethylstannyl 1/1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organotin selenides. By analyzing various NMR-active nuclei present in the molecule—¹H, ¹³C, ⁷⁷Se, and ¹¹⁹Sn—a comprehensive picture of the molecular structure and electronic environment can be assembled.

A multi-nuclear NMR approach provides a complete profile of the molecule.

¹H NMR: Proton NMR is used to identify the hydrogen environments in the ethyl ((CH₂) and (CH₃)) and methyl (SeCH₃) groups. The chemical shifts and coupling patterns are characteristic of the electronic environment shaped by the adjacent tin and selenium atoms. organicchemistrydata.org

¹³C NMR: Carbon NMR distinguishes the unique carbon atoms: the methylene (B1212753) and methyl carbons of the three equivalent ethyl groups and the methyl carbon attached to the selenium atom.

⁷⁷Se NMR: With a natural abundance of 7.63%, the spin-½ ⁷⁷Se nucleus offers a wide chemical shift range, making it highly sensitive to the chemical environment of the selenium atom. huji.ac.il The ⁷⁷Se chemical shift provides direct information about the nature of the Sn-Se bond and the methyl substituent. nih.govorganicchemistrydata.org

¹¹⁹Sn NMR: The spin-½ ¹¹⁹Sn nucleus (8.59% natural abundance) is a powerful probe for studying the geometry and coordination number of the tin atom. rsc.org Its chemical shift is sensitive to the nature of the substituents, in this case, the three ethyl groups and the methylselanyl group.

While specific experimental spectra for Methylselanyl--triethylstannyl (1/1) are not widely published, chemical shifts and coupling constants can be reliably predicted based on extensive data from analogous organotin and organoselenium compounds.

The ¹H NMR spectrum is expected to show three distinct signals: a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the methyl protons of the methylselanyl group. The ¹³C NMR would correspondingly show three signals for the three distinct carbon environments.

Key to the structural confirmation are the heteronuclear coupling constants (J-couplings), which are observed as satellite peaks in the spectra of the primary nuclei.

¹J(¹¹⁹Sn-⁷⁷Se): This one-bond coupling constant is a direct and powerful indicator of the covalent character and strength of the tin-selenium bond.

¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H): These couplings provide information about the s-electron character of the Sn-C bonds and the geometry around the tin atom. rsc.org

¹J(⁷⁷Se-¹³C) and ²J(⁷⁷Se-¹H): These couplings confirm the connectivity of the methyl group to the selenium atom. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for Methylselanyl--triethylstannyl (1/1) Note: Values are estimates based on data for analogous trialkyltin and alkyl-selenium compounds.

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (Hz)
¹H -Sn-CH₂ -CH₃~1.2 (q)³J(H-H) ≈ 8 Hz; ²J(¹¹⁹Sn-H) ≈ 50-60 Hz
-Sn-CH₂-CH₃ ~1.3 (t)³J(H-H) ≈ 8 Hz; ³J(¹¹⁹Sn-H) ≈ 80-100 Hz
-Se-CH₃ ~2.1 (s)²J(⁷⁷Se-H) ≈ 10-15 Hz
¹³C -Sn-CH₂ -CH₃~10-15¹J(¹¹⁹Sn-C) ≈ 300-350 Hz
-Sn-CH₂-CH₃ ~15-20²J(¹¹⁹Sn-C) ≈ 20-30 Hz
-Se-CH₃ ~5-10¹J(⁷⁷Se-C) ≈ 60-80 Hz
¹¹⁹Sn (Et )₃Sn SeMe+40 to +80¹J(Sn-Se) ≈ 600-900 Hz
⁷⁷Se Et₃SnSe Me-150 to -250¹J(Se-Sn) ≈ 600-900 Hz

Chemical shifts are referenced to TMS (Si(CH₃)₄) for ¹H and ¹³C, Me₄Sn for ¹¹⁹Sn, and Me₂Se for ⁷⁷Se.

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent molecular processes such as rotation around chemical bonds. For Methylselanyl--triethylstannyl (1/1), the primary rotational process of interest is the rotation around the Sn-Se single bond.

At ambient temperatures, the rotation around the Sn-Se bond is expected to be extremely rapid on the NMR timescale. This fast rotation results in time-averaged NMR signals, leading to sharp, well-defined peaks for the chemically equivalent ethyl groups. The barrier to rotation around Sn-Se bonds in simple acyclic organotin selenides is generally low, typically less than 5-10 kcal/mol.

To determine the energy barrier for this rotation, variable-temperature (VT) NMR studies would be necessary. By lowering the temperature significantly (e.g., below -100 °C), the rotation could be slowed to a rate comparable to the NMR timescale. At this point, decoalescence of the signals for the ethyl groups might be observed, allowing for the calculation of the rotational energy barrier (ΔG‡) using the Eyring equation. However, such studies have not been reported for this specific compound, and achieving the required low temperatures while maintaining solubility can be challenging.

Iv. Reactivity and Reaction Mechanisms of Methylselanyl Triethylstannyl 1/1

Nucleophilic ReactivityNo data was found describing the role of Methylselanyl--triethylstannyl (1/1) as a nucleophile, where the methylselanyl group would be transferred to an electrophilic substrate.

Reactivity towards Metal-Based Nucleophiles

The interaction of Methylselanyl--triethylstannyl (1/1) with metal-based nucleophiles is predicted to proceed via attack at the electrophilic tin center. Strong, hard nucleophiles, such as organolithium or Grignard reagents, would likely lead to the cleavage of the Sn-C bonds of the triethylstannyl group rather than the Sn-Se bond, a common reactivity pattern for tetraorganotin compounds.

However, softer metal nucleophiles, particularly those based on transition metals, could exhibit more complex reactivity. For instance, low-valent transition metal complexes, which are themselves nucleophilic, are known to react with organotin compounds. wikipedia.org The interaction could potentially lead to the formation of adducts or even initiate transmetallation, depending on the nature of the metal center and its ligand sphere.

A plausible, albeit speculative, reaction pathway could involve the nucleophilic attack of a low-valent metal complex at the tin atom, potentially leading to a hypervalent tin intermediate. Subsequent rearrangement could then result in the transfer of the methylselanyl group to the transition metal.

Table 1: Postulated Reactivity with Metal-Based Nucleophiles

Metal-Based NucleophilePlausible Reaction PathwayPredicted Products
Organolithium (e.g., n-BuLi)Nucleophilic attack at tin, Sn-C bond cleavageBuSnEt2(SeMe), LiEt
Grignard Reagent (e.g., MeMgBr)Nucleophilic attack at tin, Sn-C bond cleavageMeSnEt2(SeMe), MgBr(Et)
Low-Valent Metal Complex (e.g., Pd(0)L4)Oxidative addition/Transmetallation[L2Pd(SnEt3)(SeMe)], Et3Sn-SnEt3, MeSe-SeMe

Note: The products listed are hypothetical and based on general principles of organometallic reactivity.

Interactions with Organic Nucleophiles

The reactivity of Methylselanyl--triethylstannyl (1/1) towards organic nucleophiles is expected to be dictated by the nature of the nucleophile. Strong, hard organic nucleophiles such as alkoxides or amides would likely attack the electrophilic tin center, potentially leading to the displacement of the methylselanyl group.

Conversely, softer nucleophiles might interact with the selenium atom, although this is generally less favored unless the selenium is activated. The presence of Lewis acids could enhance the electrophilicity of the tin atom, promoting nucleophilic attack.

Ligand Exchange and Transmetallation Reactions

Exchange with Other Organotin Reagents

Ligand exchange reactions between different organotin compounds are well-documented and are often catalyzed by Lewis acids or bases. For Methylselanyl--triethylstannyl (1/1), a redistribution reaction with another organotin species, such as a trialkyltin halide (R3SnX), could be envisaged. This would likely proceed through a four-centered transition state, leading to a mixture of products.

For example, a reaction with triethyltin (B1234975) chloride could result in the formation of triethyltin selenide (B1212193) and triethyltin methylselenide, with the equilibrium position being dependent on the relative thermodynamic stabilities of the reactants and products.

Reactions with Other Main Group and Transition Metal Centers

Transmetallation reactions involving the transfer of the methylselanyl group from tin to another metal are highly probable, particularly with transition metals that form strong bonds with selenium. Palladium-catalyzed cross-coupling reactions of organotin selenides with organic halides provide a well-established precedent for such transformations. nih.gov

The generally accepted mechanism for these reactions involves the oxidative addition of the organic halide to the low-valent transition metal catalyst, followed by transmetallation of the selenyl group from the organotin reagent to the metal center. Subsequent reductive elimination then yields the final product and regenerates the catalyst.

Table 2: Anticipated Transmetallation Reactions

ReactantCatalyst/ConditionsExpected Product
Aryl Halide (Ar-X)Pd(0) catalystAr-SeMe
Acyl Halide (RCO-X)Pd(0) catalystRCO-SeMe
Main Group Halide (e.g., SiR3Cl)Heat or catalystR3Si-SeMe

Oxidative Addition and Reductive Elimination Investigations

Direct experimental studies on the oxidative addition and reductive elimination of Methylselanyl--triethylstannyl (1/1) are not available in the current literature. However, based on the principles of organometallic chemistry, it is plausible that this compound could undergo oxidative addition to a low-valent, coordinatively unsaturated metal center. wikipedia.orgyoutube.com This reaction would involve the cleavage of the Sn-Se bond and the formation of new metal-tin and metal-selenium bonds, resulting in an increase in the oxidation state of the metal. libretexts.orglibretexts.org

The reverse reaction, reductive elimination, would involve the formation of the Sn-Se bond from a complex containing both triethylstannyl and methylselanyl ligands. libretexts.orgresearchgate.net This process is a key step in many catalytic cycles and would result in a decrease in the metal's oxidation state. The feasibility of both oxidative addition and reductive elimination would be highly dependent on the nature of the metal, its ligand environment, and the reaction conditions. libretexts.org

Detailed Mechanistic Pathways of Transformations (Computational and Experimental Delineation)

In the absence of direct experimental data for Methylselanyl--triethylstannyl (1/1), computational chemistry provides a valuable tool for predicting its reactivity and elucidating potential reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations could be employed to model the geometric and electronic structure of the molecule, identifying the frontier molecular orbitals (HOMO and LUMO) and predicting the most likely sites for nucleophilic and electrophilic attack.

Computational studies could also be used to model the transition states of various reactions, such as ligand exchange and oxidative addition, providing insights into the activation barriers and reaction kinetics. For instance, the mechanism of a palladium-catalyzed cross-coupling reaction involving Methylselanyl--triethylstannyl (1/1) could be computationally modeled to determine the energetics of each step in the catalytic cycle.

While these computational approaches offer valuable predictions, they must be validated by experimental evidence. Future experimental studies, such as kinetic analysis of reactions, isolation and characterization of intermediates, and isotopic labeling studies, would be crucial for a definitive understanding of the mechanistic pathways of this compound.

V. Computational and Theoretical Investigations of Methylselanyl Triethylstannyl 1/1

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for systems containing heavier elements like tin and selenium. nrel.gov DFT calculations are instrumental in determining the geometric and electronic properties of Methylselanyl--triethylstannyl (1/1).

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. For Methylselanyl--triethylstannyl (1/1), calculations would be performed using a functional, such as B3LYP or M06-2X, and a basis set appropriate for heavy elements, like def2-TZVP. nrel.govmdpi.com The optimization process would start from an intuitive geometry—a central tin atom bonded to three ethyl groups and the selenium atom of the methylselanyl moiety—and iteratively adjust bond lengths, angles, and dihedrals until the lowest energy conformation is found.

The resulting optimized structure would provide precise data on key geometric parameters. The steric bulk of the three ethyl groups on the tin atom would influence the C-Sn-C and C-Sn-Se bond angles, likely causing them to deviate slightly from a perfect tetrahedral geometry. The energetic landscape could also be explored by calculating the energies of different rotational isomers (rotamers) around the Sn-Se and Se-C bonds to identify the global minimum and the energy barriers between conformations.

Table 1: Predicted Geometric Parameters for Methylselanyl--triethylstannyl (1/1) from DFT Calculations

ParameterPredicted ValueDescription
Sn-Se Bond Length~2.50 - 2.55 ÅThe distance between the tin and selenium nuclei.
Sn-C (ethyl) Bond Length~2.15 - 2.20 ÅThe average distance between tin and the alpha-carbon of the ethyl groups.
Se-C (methyl) Bond Length~1.95 - 2.00 ÅThe distance between selenium and the carbon of the methyl group.
C-Sn-C Bond Angle~110° - 114°The angle between the alpha-carbons of two ethyl groups and the tin atom.
C-Sn-Se Bond Angle~105° - 109°The angle between an ethyl alpha-carbon, the tin atom, and the selenium atom.
Sn-Se-C Bond Angle~95° - 100°The angle around the selenium atom.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.comyoutube.com These orbitals are critical for understanding a molecule's reactivity, as the HOMO is the primary site of electron donation (nucleophilicity) and the LUMO is the primary site of electron acceptance (electrophilicity). youtube.com

For Methylselanyl--triethylstannyl (1/1), the HOMO is expected to be primarily localized on the selenium atom, corresponding to its p-type lone pair electrons. sci-hub.se This makes the selenium center the most probable site for interaction with electrophiles. The LUMO is anticipated to be an antibonding orbital (σ*) associated with the Sn-Se or Sn-C bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excited and thus more chemically reactive. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for Methylselanyl--triethylstannyl (1/1)

PropertyPredicted Value (eV)Character and Significance
E(HOMO) -5.5 to -6.5Primarily composed of Selenium lone pair (nSe) orbitals. Indicates the molecule's ability to act as an electron donor.
E(LUMO) -0.5 to +0.5Primarily composed of the antibonding Sn-Se (σ*Sn-Se) orbital. Indicates the molecule's ability to act as an electron acceptor.
ΔE (HOMO-LUMO Gap) 5.0 to 7.0A relatively large gap suggests high kinetic stability. Determines electronic absorption properties and overall reactivity.

The distribution of electron density within a molecule dictates its electrostatic potential and intermolecular interactions. Natural Population Analysis (NPA) is a robust method for assigning partial atomic charges based on the wave function. researchgate.net NPA provides a more reliable picture than other methods like Mulliken population analysis, especially for compounds containing metals. researchgate.nettau.ac.il

In Methylselanyl--triethylstannyl (1/1), there is a significant difference in electronegativity between tin (1.96 on the Pauling scale), selenium (2.55), and carbon (2.55). NPA calculations would quantify this, showing a partial negative charge (δ-) on the more electronegative selenium atom and a partial positive charge (δ+) on the tin atom. sci-hub.se The carbon atoms of the ethyl and methyl groups would also exhibit specific charges influenced by their bonding environment. This charge separation confirms the polar nature of the Sn-Se bond.

Table 3: Predicted Natural Population Analysis (NPA) Charges for Key Atoms

AtomPredicted NPA Charge (a.u.)Interpretation
Sn (Tin)+0.6 to +0.8Electropositive center, susceptible to nucleophilic attack.
Se (Selenium)-0.4 to -0.6Electronegative center, primary site of basicity and nucleophilicity.
C (methyl)-0.5 to -0.7Negatively charged due to bonding with the less electronegative selenium.
C (ethyl, alpha)-0.3 to -0.5Negatively charged due to bonding with the electropositive tin atom.

Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM))

To gain a deeper understanding beyond simple orbital pictures, advanced bonding analyses like NBO and QTAIM are employed. These methods partition the electron density to describe chemical bonds and non-covalent interactions in a quantitative manner.

The nature of the tin-selenium bond is a central feature of the molecule's chemistry. NBO and QTAIM provide complementary perspectives on this interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a localized picture of 2-center bonds and lone pairs, which aligns closely with Lewis structures. ut.ac.ir The analysis would characterize the Sn-Se bond by its polarization and Wiberg Bond Index (WBI). The WBI quantifies the bond order; for the Sn-Se bond, a WBI close to 1.0 would confirm a single bond. The NBO analysis would also show the bond is polarized towards the selenium atom, reflecting its higher electronegativity.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to define atoms and bonds. amercrystalassn.orgwikipedia.org A bond path, a line of maximum electron density linking two atomic nuclei, indicates a bonding interaction. pitt.edu The properties of the electron density at the bond critical point (BCP)—a minimum along the bond path but a maximum in the perpendicular plane—are used to classify the interaction. researchgate.net For the Sn-Se bond, the values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP would indicate an interaction intermediate between a pure covalent bond and a closed-shell interaction, typical for polar bonds involving heavy elements.

Table 4: Predicted QTAIM and NBO Parameters for the Sn-Se Bond

Analysis MethodParameterPredicted ValueInterpretation of the Sn-Se Bond
NBO Wiberg Bond Index (WBI)~0.7 - 0.9Primarily a single bond with significant ionic character.
NBO Polarization>60% on SeHighly polar bond with electron density shifted towards selenium.
QTAIM Electron Density, ρ(r)0.06 - 0.09 a.u.Indicates significant electron density accumulation, characteristic of a covalent interaction.
QTAIM Laplacian, ∇²ρ(r)Small, positiveSuggests a depletion of charge at the BCP, typical of polar or "transit" closed-shell interactions.
QTAIM Total Energy Density, H(r)Small, negativeA negative value indicates a degree of covalent character and stabilizing interaction.

Hyperconjugation: NBO analysis is particularly effective at identifying hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled orbital into a nearby empty orbital. ut.ac.ir The "second-order perturbation theory analysis" within the NBO framework quantifies the energy of these interactions. sci-hub.se For Methylselanyl--triethylstannyl (1/1), significant interactions would be expected between:

The filled lone pair orbitals on the selenium atom (nSe) and the empty antibonding orbitals of the adjacent Sn-C bonds (σ*Sn-C).

The filled Sn-C bonding orbitals (σSn-C) and the empty antibonding Sn-Se orbital (σ*Sn-Se).

Steric Effects: Steric effects arise from the spatial repulsion between electron clouds of different atomic groups. In Methylselanyl--triethylstannyl (1/1), the three bulky ethyl groups attached to the tin atom create significant steric hindrance. The geometry optimization process inherently accounts for these repulsions. The predicted deviations of the C-Sn-C and C-Sn-Se bond angles from the ideal tetrahedral angle of 109.5° are direct consequences of steric strain, as the molecule adjusts to minimize these repulsive forces. This steric crowding can also hinder the approach of reactants to the tin center, thereby influencing the molecule's reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering a means to validate experimental findings or to predict the spectral features of yet-to-be-synthesized or isolated compounds.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. The chemical shifts of various nuclei are highly sensitive to their electronic environment. Predicting these shifts computationally, primarily through Density Functional Theory (DFT), has become a standard practice. For Methylselanyl--triethylstannyl (1/1), the key nuclei for NMR studies would be ¹H, ¹³C, ⁷⁷Se, and ¹¹⁹Sn.

The prediction of ¹H and ¹³C NMR chemical shifts for organic fragments is now relatively routine and can often achieve high accuracy. However, the presence of heavy atoms like tin and selenium introduces complexities, primarily the need to account for relativistic effects. These effects can significantly influence the electronic structure and, consequently, the magnetic shielding of the nuclei. Methods like the Zeroth-Order Regular Approximation (ZORA) or the use of effective core potentials (ECPs) are often employed to incorporate relativistic effects in the calculations of NMR parameters for compounds containing heavy elements.

The ⁷⁷Se and ¹¹⁹Sn chemical shifts are particularly informative about the bonding and coordination environment at the selenium and tin centers. ⁷⁷Se NMR chemical shifts span a very wide range, making them a sensitive probe of the selenium atom's chemical state. organicchemistrydata.orgorganicchemistrydata.org Similarly, ¹¹⁹Sn NMR provides direct insight into the geometry and coordination number of the tin atom. rjpbcs.com Computational prediction of these shifts requires careful selection of DFT functionals and basis sets that are parameterized to handle heavy atoms accurately.

A summary of typical computational approaches for NMR predictions is presented in the table below.

Computational AspectTypical Approach for Organotin Selenides
Methodology Density Functional Theory (DFT)
Common Functionals B3LYP, PBE0, M06
Basis Sets 6-31G(d,p) for light atoms (C, H); larger basis sets with polarization and diffuse functions for Se and Sn (e.g., def2-TZVP). Effective Core Potentials (ECPs) are often used for Sn.
Relativistic Effects Inclusion of relativistic corrections (e.g., ZORA, DKH) is crucial for accurate prediction of ⁷⁷Se and ¹¹⁹Sn chemical shifts.
Solvent Modeling Implicit solvent models like the Polarizable Continuum Model (PCM) are often used to simulate solution-phase NMR conditions.

Vibrational Frequencies:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. youtube.comyoutube.com These calculations are typically performed at the same level of theory as geometry optimizations. The calculation of the second derivatives of the energy with respect to the atomic coordinates yields a Hessian matrix, which can be used to determine the vibrational modes and their frequencies.

For Methylselanyl--triethylstannyl (1/1), key vibrational modes would include the Sn-C stretching and bending frequencies, the C-H stretching of the ethyl and methyl groups, and, importantly, the Sn-Se stretching frequency. The Sn-Se stretch would be a particularly characteristic vibration for this molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the harmonic approximation used in the calculations and other systematic errors. researchgate.net A detailed vibrational analysis can help in the assignment of experimental spectra and provide confidence in the determined structure. mdpi.com

Modeling of Reaction Pathways and Transition States

Computational chemistry is not limited to static molecules; it can also be used to explore the dynamics of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

For Methylselanyl--triethylstannyl (1/1), several key transformations could be modeled. For instance, the homolytic cleavage of the Sn-Se bond to generate a triethylstannyl radical and a methylselanyl radical is a plausible reaction pathway under thermal or photochemical conditions. Computational modeling could predict the bond dissociation energy for this process.

Computational models can also provide insights into the selectivity of reactions. For molecules with multiple reactive sites, such as Methylselanyl--triethylstannyl (1/1), it is important to understand which site is most likely to react. Reactivity descriptors, derived from conceptual DFT, can be very useful in this regard.

These descriptors include:

Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively.

For Methylselanyl--triethylstannyl (1/1), the selenium atom, with its lone pairs of electrons, is expected to be a primary site for electrophilic attack, a prediction that can be quantified and visualized using these computational tools.

Solvent Effects and Implicit Solvation Models in Computational Studies

Reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Computational models must account for these solvent effects to be predictive. researchgate.net There are two main approaches to modeling solvation:

Explicit Solvation: In this model, a number of individual solvent molecules are included in the calculation along with the solute molecule. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but it is computationally very expensive.

Implicit Solvation: Here, the solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. This method, often called a Polarizable Continuum Model (PCM), is much less computationally demanding and is widely used. rsc.org The SMD (Solvation Model based on Density) is another popular implicit solvent model that has been shown to be effective for a wide range of solvents.

For a relatively non-polar molecule like Methylselanyl--triethylstannyl (1/1), implicit solvation models are generally sufficient to capture the bulk electrostatic effects of the solvent on its structure and reactivity. However, if specific interactions with polar solvents are anticipated to be crucial for a particular reaction mechanism, a hybrid model incorporating a few explicit solvent molecules in the first solvation shell, with the bulk solvent treated implicitly, may be the most appropriate approach.

Vi. Advanced Chemical Applications and Derivatizations of Methylselanyl Triethylstannyl 1/1

Catalytic Roles in Organic and Inorganic Synthesis 6.2.1. Application as a Pre-catalyst or Co-catalyst in Cross-Coupling Reactions 6.2.2. Catalytic Activity in Hydroselenation or Related Transformations

A table of compound names mentioned in the article is also not applicable as no related compounds could be discussed in the context of the requested applications.

Formation of Novel Coordination Polymers and Supramolecular Architectures

Information regarding the formation of coordination polymers and supramolecular architectures using Methylselanyl--triethylstannyl (1/1) as a building block is not present in the available literature.

Design and Synthesis of Self-Assembled Structures

There are no published studies detailing the design and synthesis of self-assembled structures, such as coordination polymers or supramolecular architectures, from Methylselanyl--triethylstannyl (1/1).

Investigation of Connectivity and Network Formation

As no such structures have been synthesized from Methylselanyl--triethylstannyl (1/1), there is no information available regarding the investigation of their connectivity and network formation.

Vii. Future Research Directions and Outlook for Methylselanyl Triethylstannyl 1/1

Exploration of Unconventional Synthetic Methodologies

The development of novel synthetic routes is fundamental to enabling broader investigations into the properties and applications of Methylselanyl--triethylstannyl (1/1). While traditional methods may exist, future research should focus on more efficient, sustainable, and versatile synthetic strategies.

Potential Unconventional Synthetic Approaches:

MethodologyDescriptionPotential Advantages
Mechanochemical Synthesis Utilizing mechanical force (e.g., ball milling) to induce the reaction between a triethyltin (B1234975) halide and a methylselenide source.Reduced solvent usage, potentially lower reaction temperatures, and access to unique polymorphs.
Flow Chemistry Continuous synthesis in a microreactor system, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.Enhanced safety for handling reactive intermediates, improved scalability, and higher yields.
Electrochemical Synthesis Employing an electric current to drive the formation of the Sn-Se bond from suitable precursors.Avoidance of harsh chemical oxidants or reductants, offering a greener synthetic alternative.
Sonochemistry Using ultrasound to initiate and accelerate the reaction, potentially leading to faster reaction times and improved efficiency.Overcoming mass transfer limitations and potentially enabling reactions at lower temperatures.

Future work in this area should not only focus on the development of these methods but also include detailed mechanistic studies to understand the reaction pathways involved in these unconventional approaches.

Discovery of Novel Reactivity Patterns and Mechanistic Insights

A thorough understanding of the reactivity of Methylselanyl--triethylstannyl (1/1) is crucial for its application in synthetic chemistry. The inherent polarity and reactivity of the Sn-Se bond suggest a rich and varied chemistry waiting to be explored.

Key Areas for Reactivity Exploration:

Reactions with Electrophiles and Nucleophiles: A systematic investigation of the compound's reactivity towards a wide range of electrophilic and nucleophilic reagents will help to map its synthetic utility. This could include reactions with alkyl halides, acyl chlorides, and various Lewis acids and bases.

Oxidative Addition and Reductive Elimination: Studying the ability of the Sn-Se bond to participate in oxidative addition and reductive elimination reactions could open doors to new catalytic cycles.

Insertion Reactions: Investigating the insertion of small unsaturated molecules (e.g., alkynes, alkenes, isocyanates) into the Sn-Se bond could lead to the synthesis of novel organometallic structures. Research has shown that organotin compounds can undergo such reactions, and exploring this for Methylselanyl--triethylstannyl (1/1) is a logical next step.

Mechanistic Studies: Detailed kinetic and computational studies will be essential to elucidate the mechanisms of these new reactions. nih.govacs.orgresearchgate.net Such studies can provide valuable insights into the transition states and intermediates involved, guiding the rational design of new synthetic transformations. researchgate.net

Integration into Advanced Functional Materials Architectures

The unique combination of a heavy p-block element (Sn) and a chalcogen (Se) makes Methylselanyl--triethylstannyl (1/1) an attractive precursor for the synthesis of advanced functional materials.

Potential Applications in Materials Science:

Material TypePotential Role of Methylselanyl--triethylstannyl (1/1)
Semiconductor Nanocrystals As a single-source precursor for the synthesis of tin selenide (B1212193) (SnSe) quantum dots or nanocrystals, which have potential applications in thermoelectrics and photovoltaics. The thermal decomposition of related organotin selenides has been investigated for this purpose. nih.gov
Thin Films For the deposition of SnSe thin films via techniques such as chemical vapor deposition (CVD) or atomic layer deposition (ALD). The volatility of the compound would be a key parameter to investigate.
Hybrid Organic-Inorganic Polymers As a monomer or cross-linking agent in the synthesis of novel hybrid polymers with tailored electronic or optical properties. The reactivity of the Sn-Se bond could be exploited for polymerization reactions.

Research in this area will require close collaboration between synthetic chemists and materials scientists to design and fabricate new materials with desired properties.

Development of High-Throughput Screening for Catalytic Applications

The development of new catalysts is a cornerstone of chemical research. numberanalytics.com High-throughput screening (HTS) techniques offer a powerful approach to rapidly evaluate the catalytic potential of Methylselanyl--triethylstannyl (1/1) and its derivatives in a wide range of chemical transformations. numberanalytics.comacs.org

HTS Strategies for Catalysis:

Parallel Reaction Screening: Utilizing multi-well plates to simultaneously test the catalytic activity of the compound under various reaction conditions (e.g., different solvents, temperatures, and co-catalysts). mpg.desigmaaldrich.com

Combinatorial Catalyst Libraries: Synthesizing libraries of related organotin selenide compounds with varying alkyl or aryl substituents on the tin and selenium atoms to explore structure-activity relationships. alfachemic.com

Rapid Analytical Techniques: Employing techniques such as fluorescence-based assays, mass spectrometry, or infrared thermography to quickly and efficiently analyze the results of the HTS experiments. mpg.de

Potential catalytic applications to explore include cross-coupling reactions, polymerization catalysis, and small molecule activation. alfachemic.com

Synergistic Experimental and Computational Research Initiatives

A powerful strategy for accelerating progress in the study of Methylselanyl--triethylstannyl (1/1) is the close integration of experimental and computational research. rsc.orgacs.org Computational chemistry can provide invaluable insights into the fundamental properties of the molecule and guide experimental design. acs.orgresearchgate.net

Areas for Synergistic Research:

Research AreaExperimental ApproachComputational Approach
Structural Elucidation X-ray crystallography, NMR spectroscopyDensity Functional Theory (DFT) calculations to predict bond lengths, bond angles, and spectroscopic parameters. nih.gov
Reaction Mechanisms Kinetic studies, trapping of intermediatesCalculation of reaction energy profiles, transition state structures, and activation barriers. researchgate.netacs.org
Materials Properties Synthesis and characterization of materialsModeling of electronic band structures, charge transport properties, and surface chemistry.
Catalyst Design Synthesis and testing of catalyst analoguesIn silico screening of virtual catalyst libraries to identify promising candidates for experimental investigation. alfachemic.com

This synergistic approach, where experimental results inform and validate computational models, and computational predictions guide new experiments, will be essential for unlocking the full potential of Methylselanyl--triethylstannyl (1/1). rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methylselanyl-triethylstannyl (1/1), and how can purity be ensured?

  • Methodology : Utilize organometallic coupling reactions under inert conditions (e.g., Schlenk line) to minimize oxidation. Characterize intermediates via 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity. For purity assessment, employ gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using a C18 column, referencing pharmacopeial impurity profiling standards .
  • Critical Parameters : Solvent choice (e.g., anhydrous THF or hexane), stoichiometric ratios (1:1 molar equivalence), and reaction temperature (typically 0–25°C).

Q. How should researchers validate the stoichiometric ratio (1:1) in Methylselanyl-triethylstannyl complexes?

  • Analytical Approach : Combine elemental analysis (EA) with inductively coupled plasma mass spectrometry (ICP-MS) to quantify Se and Sn content. Cross-validate with X-ray crystallography for structural confirmation. Discrepancies >2% require re-evaluation of synthetic conditions .

Q. What spectroscopic techniques are essential for characterizing Methylselanyl-triethylstannyl (1/1)?

  • Key Methods :

  • NMR : Monitor 77Se^{77}\text{Se} NMR for selenium environments and 119Sn^{119}\text{Sn} NMR for tin coordination.
  • IR Spectroscopy : Identify Se–Sn bond vibrations (expected range: 200–400 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks .

Advanced Research Questions

Q. How can contradictory data from spectroscopic and crystallographic analyses be resolved?

  • Case Example : If 119Sn^{119}\text{Sn} NMR suggests tetrahedral coordination but XRD reveals trigonal bipyramidal geometry, consider dynamic effects (e.g., fluxional behavior in solution). Perform variable-temperature NMR and DFT calculations to model conformational flexibility .
  • Mitigation Strategy : Report both datasets transparently and discuss solvent/phase-dependent behavior in the supplementary materials.

Q. What experimental designs are recommended for studying the reactivity of Methylselanyl-triethylstannyl (1/1) in cross-coupling reactions?

  • Protocol :

Substrate Scope : Test aryl halides with varying electronic profiles (e.g., electron-deficient vs. electron-rich).

Catalytic Screening : Compare Pd(0)/Pd(II) systems with Ni-based catalysts.

Kinetic Analysis : Use in situ IR or UV-Vis to monitor reaction progress.

  • Data Interpretation : Correlate turnover frequencies (TOF) with Hammett parameters or steric maps .

Q. How should researchers address inconsistencies in catalytic activity across replicate experiments?

  • Troubleshooting Checklist :

  • Oxygen Sensitivity : Verify inert atmosphere integrity via residual gas analysis.
  • Impurity Profiling : Use GC-MS to detect trace decomposition products (e.g., triethylstannane or methyl selenol).
  • Statistical Validation : Apply Grubbs’ test for outliers and repeat experiments with freshly distilled solvents .

Q. What strategies are effective for mechanistic studies of Se–Sn bond cleavage pathways?

  • Advanced Techniques :

  • Isotopic Labeling : Synthesize 82Se^{82}\text{Se}-enriched analogs to track bond dissociation via kinetic isotope effects (KIE).
  • Computational Modeling : Perform DFT calculations (B3LYP/def2-TZVP) to map transition states and activation barriers.
    • Validation : Compare theoretical predictions with experimental Arrhenius plots from thermogravimetric analysis (TGA) .

Methodological Best Practices

  • Data Presentation : Include raw spectral data (e.g., NMR shifts, IR peaks) and crystallographic parameters (CCDC deposition numbers) for reproducibility .
  • Ethical Compliance : Disclose hazards (e.g., Sn/Se toxicity) and adhere to institutional protocols for waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.